

The Safe Handling and Storage of 3,6-Diiodopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Diiodopyridazine

Cat. No.: B154836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodopyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the reactivity of its carbon-iodine bonds make it a valuable precursor for the synthesis of a wide array of novel compounds through various cross-coupling reactions.^[1] This guide provides a comprehensive overview of the safe handling, storage, and common experimental applications of **3,6-diiodopyridazine** to ensure its effective and safe use in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of **3,6-diiodopyridazine** is paramount for its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **3,6-Diiodopyridazine**

Property	Value	Reference
CAS Number	20698-04-8	[2]
Molecular Formula	C ₄ H ₂ I ₂ N ₂	[2]
Molecular Weight	331.88 g/mol	[2]
Appearance	Solid	[2]
Melting Point	155-160 °C	[2]
Flash Point	> 110 °C (> 230 °F)	[2]
Form	Solid	[2]

Table 2: GHS Hazard Information for **3,6-Diiodopyridazine**

Hazard	Description	Pictograms	Signal Word	Hazard Statements
Acute Toxicity, Oral	Category 4	GHS07 (Exclamation mark)	Danger	H302: Harmful if swallowed.
Skin Corrosion/Irritation	Category 2	GHS07 (Exclamation mark)	Danger	H315: Causes skin irritation.
Serious Eye Damage/Irritation	Category 1	GHS05 (Corrosion)	Danger	H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system)	GHS07 (Exclamation mark)	Danger	H335: May cause respiratory irritation.

Data sourced from Sigma-Aldrich Safety Data Sheet.[\[2\]](#)

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **3,6-diiodopyridazine**.

Engineering Controls

- Ventilation: All handling of solid **3,6-diiodopyridazine** and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling **3,6-diiodopyridazine**:

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type	Specification
Eye/Face Protection	Chemical safety goggles or a face shield.
Skin Protection	- Chemically resistant gloves (e.g., nitrile rubber). - A lab coat or chemical-resistant apron. - Closed-toe shoes.
Respiratory Protection	For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter is recommended.

Based on recommendations from the Sigma-Aldrich Safety Data Sheet.[\[2\]](#)

Hygiene Practices

- Avoid inhalation of dust and contact with skin and eyes.
- Wash hands thoroughly with soap and water after handling.

- Do not eat, drink, or smoke in areas where **3,6-diiodopyridazine** is handled.
- Contaminated clothing should be removed and laundered before reuse.

Storage and Stability

Proper storage of **3,6-diiodopyridazine** is crucial to maintain its integrity and prevent hazardous situations.

- Storage Temperature: Store in a refrigerator at 2-8°C.[2]
- Container: Keep the container tightly closed in a dry and well-ventilated place.
- Incompatible Materials: Keep away from strong oxidizing agents.
- Light and Moisture: Protect from light and moisture to prevent degradation.

Experimental Protocols

3,6-Diiodopyridazine is a key substrate in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions. Below is a representative experimental protocol for a double Sonogashira coupling reaction.

Example Protocol: Synthesis of 3,6-Bis((4-iodophenyl)ethynyl)pyridazine via Double Sonogashira Coupling

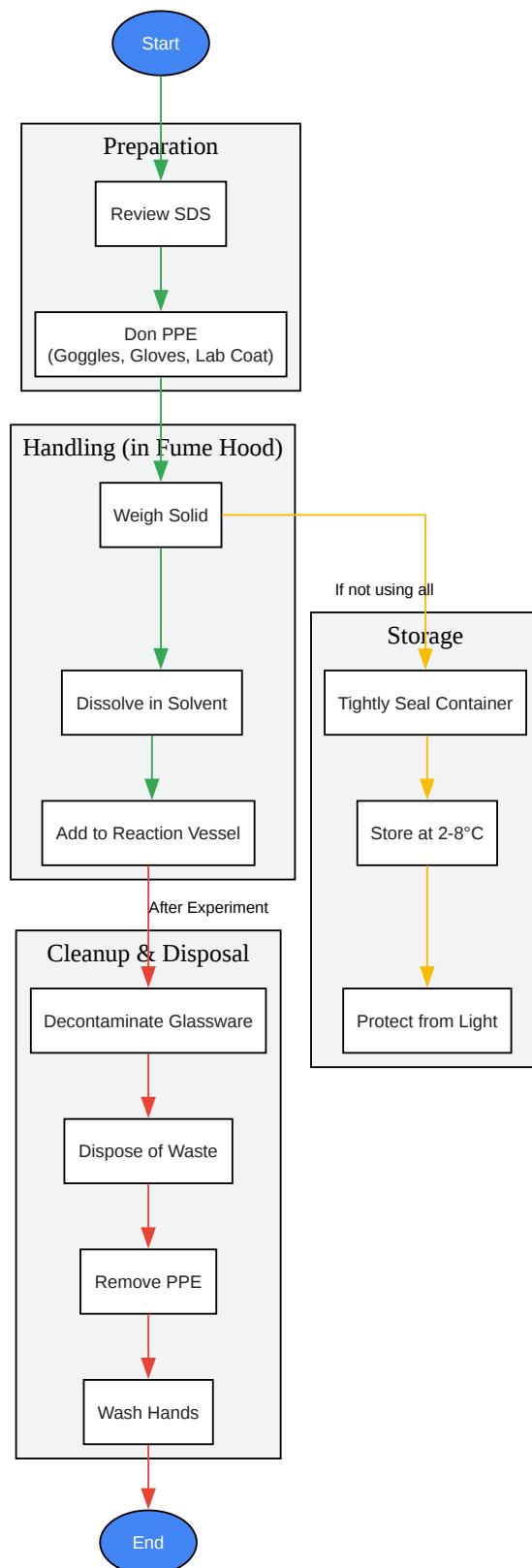
This protocol is adapted from a similar procedure for the synthesis of related dialkynylpyridazines.[3]

Materials:

- **3,6-Diiodopyridazine**
- 1-Ethynyl-4-iodobenzene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)

- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄)
- Argon (or Nitrogen) gas supply
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate

Procedure:


- Inert Atmosphere: A Schlenk flask is charged with **3,6-diiodopyridazine** (1.0 eq), 2-ethynyl-4,6-dimethylpyrimidine (2.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.03 eq). The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.
- Solvent Addition: A degassed mixture of triethylamine and DMSO (2.5:1 v/v) is added to the flask via syringe.
- Reaction: The reaction mixture is stirred under an argon atmosphere at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the solvents are removed under reduced pressure. Dichloromethane is added to the residue, and the organic phase is washed twice with water.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3,6-bis((4-iodophenyl)ethynyl)pyridazine.

Spill and Disposal Procedures

- Spills: In case of a spill, wear appropriate PPE, and if it is a solid, carefully sweep it up to avoid generating dust. Place the spilled material in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent.
- Disposal: Dispose of **3,6-diiodopyridazine** and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of **3,6-diiodopyridazine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dokumen.pub [dokumen.pub]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [The Safe Handling and Storage of 3,6-Diiodopyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154836#handling-and-storage-of-3-6-diiodopyridazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

